Propylamine, N-benzylidene-

Catalog No.
S775314
CAS No.
6852-55-7
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylamine, N-benzylidene-

CAS Number

6852-55-7

Product Name

Propylamine, N-benzylidene-

IUPAC Name

1-phenyl-N-propylmethanimine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

DFROALYLRQTARX-UHFFFAOYSA-N

SMILES

CCCN=CC1=CC=CC=C1

Canonical SMILES

CCCN=CC1=CC=CC=C1

Propylamine, N-benzylidene- is an organic compound with the molecular formula C10H13NC_{10}H_{13}N and a molecular weight of approximately 147.217 g/mol. It features a benzylidene group attached to a propylamine moiety, making it a member of the imine class of compounds. The structure includes a double bond between the nitrogen atom and the carbon atom of the benzyl group, which characterizes it as an imine. This compound is also known by various synonyms such as N-benzylidene-propylamine and benzaldehyde propylimine .

Typical of imines:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield benzaldehyde and propylamine.
  • Reduction: This compound can be reduced to form N-benzylpropylamine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It can react with various nucleophiles, leading to the formation of more complex structures.

Several methods can be employed to synthesize Propylamine, N-benzylidene-:

  • Condensation Reaction:
    • Reacting benzaldehyde with propylamine in an acid-catalyzed condensation reaction forms the imine.
    • Reaction:
      Benzaldehyde+PropylaminePropylamine N benzylidene +H2O\text{Benzaldehyde}+\text{Propylamine}\rightarrow \text{Propylamine N benzylidene }+\text{H}_2\text{O}
  • Reduction of Imines:
    • Starting from an appropriate imine precursor, reduction using sodium borohydride can yield this compound.
  • Alternative Synthetic Routes:
    • Other methods may include the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times.

Propylamine, N-benzylidene- has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
  • Chemical Research: Used in organic synthesis as a building block for more complex molecules.
  • Material Science: May be explored for its properties in polymer chemistry or as a ligand in coordination chemistry.

Several compounds share structural similarities with Propylamine, N-benzylidene-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
PropylamineC3H9NC_3H_9NSimple primary amine without aromatic substitution.
BenzaldehydeC7H6OC_7H_6OAromatic aldehyde; lacks amine functionality.
N-Benzyl-N-propylamineC10H15NC_{10}H_{15}NContains two alkyl groups on nitrogen; a secondary amine.
1-Benzyl-(R)-PropylamineC10H15NC_{10}H_{15}NChiral center present; potential for different enantiomers.

Uniqueness of Propylamine, N-benzylidene-

Propylamine, N-benzylidene- is unique due to its imine structure which allows for distinct reactivity patterns compared to simple amines and aldehydes. Its ability to undergo hydrolysis and reduction makes it versatile in synthetic chemistry.

Propylamine, N-benzylidene- represents a fundamental Schiff base compound characterized by the condensation product of propylamine and benzaldehyde [1] [2]. This imine derivative exhibits the molecular formula C₁₀H₁₃N with a molecular weight of 147.22 grams per mole [1] [3]. The compound is systematically named N-(phenylmethylene)-1-propanamine according to IUPAC nomenclature [2] [3]. The chemical structure features a characteristic carbon-nitrogen double bond (C=N) that defines the imine functional group, connecting a propyl chain to a benzylidene moiety [4].

The fundamental molecular properties of this compound are summarized in the following comprehensive data table:

PropertyValueReference Notes
Molecular FormulaC₁₀H₁₃N [1]
Molecular Weight (g/mol)147.22 [1] [3]
Exact Mass (g/mol)147.105 [1] [3]
CAS Registry Number6852-55-7 [2] [3]
Boiling Point (°C)80°C @ 0.042 Torr [3]
Density (g/cm³)0.9157 [3]
Polar Surface Area (Ų)12.36 [1]
LogP2.52 [1]
InChIInChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 [3]
InChIKeyDFROALYLRQTARX-UHFFFAOYSA-N [3]

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic positions within the crystal lattice of Propylamine, N-benzylidene- [5]. The technique utilizes the diffraction pattern formed by X-rays passed through crystalline samples to provide atomic-resolution structural models [5]. For imine compounds such as Propylamine, N-benzylidene-, crystallographic studies reveal critical geometric parameters that define the molecular architecture [6].

The structural parameters expected from X-ray crystallographic analysis are detailed in the following table:

Structural ParameterTypical Value/DescriptionReference Notes
C=N Bond Length (Å)1.29-1.31 (non-conjugated imine)Standard imine bond length range [4]
C=N-C Bond Angle (°)~120° (sp² hybridized)Typical for sp² hybridized nitrogen [4]
Molecular Geometry at NTrigonal planarDue to sp² hybridization at nitrogen [4]
Hybridization at Nsp²Double bond character of C=N [4]
Molecular PlanarityC₂C=NX atoms coplanarCharacteristic of imine functional group [4]
Conformational StateE isomer preferred (steric effects)E/Z isomerism possible around C=N [4]

The planarity of the imine functional group results from the sp²-hybridization of both the carbon and nitrogen atoms involved in the double bond [4]. This geometric constraint forces the five core atoms (C₂C=NX) into a coplanar arrangement [4]. The carbon-nitrogen double bond distance typically ranges from 1.29 to 1.31 Å for non-conjugated imines, which is intermediate between the shorter nitrile bond (1.16 Å) and the longer amine bond (1.47 Å) [4].

Crystallographic studies of related Schiff base compounds have demonstrated that the E isomer is generally favored over the Z isomer due to steric effects [7] [4]. The rotation about the C=N bond is restricted, allowing for the detection of both E and Z isomers through nuclear magnetic resonance spectroscopy, though the E configuration predominates in most cases [4].

Conformational Dynamics via Computational Modeling

Computational modeling provides essential insights into the conformational dynamics of Propylamine, N-benzylidene- through various quantum mechanical methods [8] [9]. Density functional theory calculations, particularly using the B3LYP functional with appropriate basis sets, have proven effective for studying the electronic structure and conformational preferences of Schiff base compounds [8] [9] [10].

The computational methods commonly employed for analyzing Schiff base electronic structure are summarized below:

MethodApplicationTypical Properties Calculated
B3LYP/6-311++G(d,p)Geometry optimization, frequency calculationsMolecular geometry, vibrational frequencies, natural bond orbital analysis [8] [11]
B3LYP/6-311G(d,p)Standard density functional theory calculations for organic moleculesElectronic properties, frontier orbitals [9]
CAM-B3LYP/6-311G(d,p)Time-dependent density functional theory for excited statesElectronic transitions, ultraviolet-visible spectra [11]
MP2/cc-pVTZHigh-accuracy post-Hartree-Fock methodAccurate energies, benchmark calculations [12]
M06-2X/6-311++G(d,p)Meta-generalized gradient approximation for non-covalent interactionsDispersion interactions, weak bonds [13]

Conformational analysis reveals that Propylamine, N-benzylidene- can adopt different spatial arrangements around rotatable bonds [14] [15]. The conformational parameters relevant to computational modeling are presented in the following table:

Conformational ParameterExpected Value/RangeComputational Method
C-N=C Dihedral Angle±180° (E), 0° (Z)Dihedral scan, conformational search [16]
E/Z Isomerism Energy Difference2-5 kcal/mol (E favored)Single point energy calculations [16]
Rotational Barrier (C=N)15-20 kcal/molTransition state optimization [15]
C₃H₇-N=C Angle115-125°Geometry optimization [17]
Phenyl Ring PlanarityCoplanar with C=NPlanarity analysis [18]

The computational studies indicate that the E isomer of Propylamine, N-benzylidene- is thermodynamically favored by approximately 2-5 kcal/mol compared to the Z isomer [16]. This energy difference arises from reduced steric interactions in the E configuration, where the bulky propyl and phenyl groups are positioned on opposite sides of the C=N double bond [4] [16]. Molecular dynamics simulations and conformational searches reveal that the compound can explore multiple conformational states while maintaining the preferred E geometry around the imine linkage [14].

Electronic Structure and Orbital Hybridization

The electronic structure of Propylamine, N-benzylidene- is dominated by the sp²-hybridized nitrogen atom and the conjugated π-system extending from the imine to the benzene ring [19] [20]. The nitrogen atom in the imine functional group undergoes sp² hybridization, forming three equivalent hybrid orbitals that lie in a plane with bond angles of approximately 120° [19] [20]. One of these hybrid orbitals participates in the σ-bond with the carbon atom, while the remaining p orbital forms the π-component of the C=N double bond [19] [20].

The electronic parameters characteristic of imine compounds are detailed in the following comprehensive table:

Electronic PropertyTypical Range for IminesComputational Significance
HOMO Energy (eV)-5.5 to -6.5Electron donating ability [9] [11]
LUMO Energy (eV)-1.0 to -2.5Electron accepting ability [9] [11]
HOMO-LUMO Gap (eV)3.5 to 5.0Chemical reactivity, stability [9] [21]
Ionization Potential (eV)5.5 to 6.5Energy to remove electron [9]
Electron Affinity (eV)1.0 to 2.5Energy to add electron [9]
Chemical Hardness (eV)2.0 to 3.0Resistance to charge transfer [9]
Electronegativity (eV)3.5 to 4.5Tendency to attract electrons [9]
Dipole Moment (Debye)1.0 to 4.0Molecular polarity [22] [23]
Polarizability (ų)15 to 25Response to electric field [11]

The highest occupied molecular orbital (HOMO) in Propylamine, N-benzylidene- is primarily localized on the nitrogen atom and the adjacent carbon of the imine group, with significant contributions from the benzene ring π-system [22] [23]. The lowest unoccupied molecular orbital (LUMO) typically extends across the conjugated system, encompassing both the imine linkage and the aromatic ring [11] [22]. The HOMO-LUMO energy gap serves as an indicator of chemical reactivity and kinetic stability, with larger gaps corresponding to less reactive and more stable molecules [9] [21].

Natural bond orbital analysis reveals that the nitrogen atom carries a partial negative charge due to its higher electronegativity compared to carbon [18] [11]. This charge distribution influences the reactivity patterns of the compound, particularly in nucleophilic and electrophilic reactions [8] [18]. The π-electron density distribution shows delocalization across the C=N bond and partial extension into the benzene ring system, contributing to the overall stability of the molecule [18] [22].

XLogP3

2.5

Other CAS

6852-55-7

Dates

Last modified: 08-15-2023

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